[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Overview
Description
16,16-dimethyl Prostaglandin E2 p-(p-acetamidobenzamido) phenyl ester is a prostanoid.
Mechanism of Action
Target of Action
The primary target of 16,16-Dmpg-C is the bacterial membrane, specifically interacting with phosphatidylglycerol . This interaction is crucial for the compound’s antimicrobial activity .
Mode of Action
16,16-Dmpg-C interacts with its targets in a two-stage process. The first stage involves a fast and reversible binding of the compound to the phospholipid membrane. The second stage involves a slow and irreversible insertion into the membrane, only in the presence of the bacteria-specific lipid phosphatidylglycerol . This interaction leads to the formation of a stable complex with phosphatidylglycerol .
Biochemical Pathways
It is known that the compound’s interaction with phosphatidylglycerol leads to changes in the membrane’s structure and function . This interaction could potentially disrupt various cellular processes, leading to the death of the bacterial cell .
Pharmacokinetics
Liposomal drug products like 16,16-dmpg-c often pose a challenge in demonstrating bioequivalence due to their complex in vivo release patterns . These patterns are affected by the liposome vesicles, drug substance, and inactive ingredients .
Result of Action
The result of 16,16-Dmpg-C’s action is the disruption of the bacterial cell membrane, leading to potential cell death . This disruption is achieved through the compound’s interaction with phosphatidylglycerol in the membrane .
Action Environment
The action, efficacy, and stability of 16,16-Dmpg-C can be influenced by various environmental factors. For instance, the presence of calcium ions can enhance the compound’s binding affinity to phosphatidylglycerol . Additionally, the physical and chemical properties of the bacterial membrane, such as its lipid composition, can also affect the compound’s action .
Properties
IUPAC Name |
[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N2O7/c1-5-6-23-37(3,4)34(43)22-21-31-30(32(41)24-33(31)42)11-9-7-8-10-12-35(44)46-29-19-17-28(18-20-29)39-36(45)26-13-15-27(16-14-26)38-25(2)40/h7,9,13-22,30-31,33-34,42-43H,5-6,8,10-12,23-24H2,1-4H3,(H,38,40)(H,39,45)/b9-7-,22-21+/t30-,31-,33-,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXQLUDGIVYHN-NMEIOLPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62873-55-6 | |
Record name | 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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